molecular formula C7H11NO2 B135557 {5-[(Methylamino)methyl]furan-2-yl}methanol CAS No. 66357-60-6

{5-[(Methylamino)methyl]furan-2-yl}methanol

Cat. No. B135557
CAS RN: 66357-60-6
M. Wt: 141.17 g/mol
InChI Key: YNROOCMHXMKDGB-UHFFFAOYSA-N
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Description

“{5-[(Methylamino)methyl]furan-2-yl}methanol” is a chemical compound with the molecular formula C7H11NO2. It has a molecular weight of 141.17 g/mol. The IUPAC name for this compound is [5-(methylaminomethyl)furan-2-yl]methanol .


Synthesis Analysis

There is a reported method for the oxidation of [5-(hydroxymethyl)furan-2-yl]methanol to FDCA, a reaction involving four consecutive oxidations . This reaction can be performed with high yield at ambient temperature and pressure .


Molecular Structure Analysis

The InChI code for “{5-[(Methylamino)methyl]furan-2-yl}methanol” is 1S/C7H11NO2/c1-8-4-6-2-3-7(5-9)10-6/h2-3,8-9H,4-5H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

The compound can undergo a series of oxidation reactions. For instance, [5-(hydroxymethyl)furan-2-yl]methanol can be oxidized to FDCA in a reaction involving four consecutive oxidations . This bio-orthogonal ligation, which proceeds under physiological conditions, does not require any stimulus or trigger .


Physical And Chemical Properties Analysis

The compound is a solid . The exact values for its density, boiling point, and melting point are not available in the current literature.

properties

IUPAC Name

[5-(methylaminomethyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-8-4-6-2-3-7(5-9)10-6/h2-3,8-9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNROOCMHXMKDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562876
Record name {5-[(Methylamino)methyl]furan-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-[(Methylamino)methyl]furan-2-yl}methanol

CAS RN

66357-60-6
Record name 5-[(Methylamino)methyl]-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66357-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {5-[(Methylamino)methyl]furan-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-furanmethanol (49 g), methylamine hydrochloride (51.5 g) and 36% formaldehyde solution (50 ml) was stirred at 0°-3° for 3 hr and allowed to stand for 16 hr. Excess sodium carbonate was added and the slurry extracted with ethyl acetate. After removal of solvent the residue was distilled to give 5-(methylamino)methyl-2-furanmethanol (36.2 g) b.p. 111°-113° (0.2 mm).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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